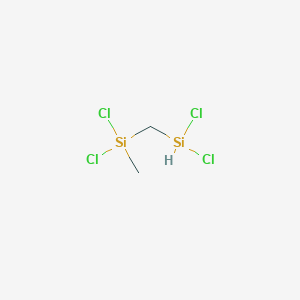

Dichlorosilyl(methyldichlorosilyl)methane

描述

Dichlorosilyl(methyldichlorosilyl)methane is a chemical compound with the molecular formula CH₂Cl₆Si₂. It is also known as bis(trichlorosilyl)methane. This compound is characterized by the presence of two trichlorosilyl groups attached to a central methane molecule. It is a colorless liquid that reacts rapidly with moisture and protic solvents .

准备方法

Synthetic Routes and Reaction Conditions

Dichlorosilyl(methyldichlorosilyl)methane can be synthesized through the reaction of dichloromethane with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . The reaction can be represented as follows:

[ \text{CH}_2\text{Cl}_2 + 2 \text{HSiCl}_3 \rightarrow \text{CH}_2(\text{SiCl}_3)_2 + 2 \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the product. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products .

化学反应分析

Types of Reactions

Dichlorosilyl(methyldichlorosilyl)methane undergoes various types of chemical reactions, including:

Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.

Substitution: Can undergo nucleophilic substitution reactions with amines and alcohols to form corresponding silanes.

Reduction: Can be reduced to form lower chlorosilanes.

Common Reagents and Conditions

Water: Hydrolysis reaction.

Amines and Alcohols: For nucleophilic substitution reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Silanols: From hydrolysis.

Aminosilanes and Alkoxysilanes: From substitution reactions.

Lower Chlorosilanes: From reduction reactions.

科学研究应用

Materials Science

- Siloxane Production : This compound is primarily used in the synthesis of siloxanes, which are essential for producing silicone polymers. Siloxanes are known for their thermal stability and flexibility, making them suitable for various applications, including sealants, adhesives, and coatings .

- Thermally Stable Elastomers : Research indicates that dichlorosilyl(methyldichlorosilyl)methane can be utilized to create thermally stable elastomers. These materials exhibit excellent mechanical properties and resistance to thermal degradation, making them ideal for high-temperature applications .

Organic Synthesis

- Hydrosilylation Reactions : The compound can undergo hydrosilylation reactions with alkenes and alkynes to form organosilicon compounds. This process is crucial for synthesizing new monomers that can be polymerized into functional materials .

- Synthesis of Functional Monomers : It serves as a precursor in the production of bifunctional silanes that can be further reacted to create complex organic structures. This versatility is valuable in developing new materials with tailored properties for specific applications .

Surface Modification

- Coatings and Adhesives : The compound's ability to bond with various substrates makes it an excellent candidate for surface modification. It enhances adhesion properties in coatings and adhesives, improving their performance in industrial applications .

- Nanocomposites : Incorporating this compound into nanocomposites can significantly improve their mechanical properties and thermal stability, making them suitable for advanced engineering applications.

Case Study on Siloxane Production

A study demonstrated the efficiency of using this compound in the production of siloxanes through a controlled reaction process. The yield of siloxanes was optimized by adjusting reaction conditions such as temperature and catalyst concentration, resulting in high-purity products suitable for commercial use.

Case Study on Thermally Stable Elastomers

Research conducted on thermally stable elastomers showed that incorporating this compound significantly enhanced the thermal stability and mechanical strength of the resulting elastomeric materials. The study highlighted the potential for these materials in automotive and aerospace applications where high performance is critical.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Siloxane Production | High thermal stability |

| Organic Synthesis | Hydrosilylation Reactions | Versatile monomer production |

| Surface Modification | Coatings and Adhesives | Improved adhesion properties |

| Nanocomposites | Enhanced mechanical properties | Suitable for advanced engineering |

作用机制

The mechanism of action of dichlorosilyl(methyldichlorosilyl)methane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane bonds. These reactions are catalyzed by acids or bases and occur under mild conditions. The molecular targets include hydroxyl groups on surfaces or within biomolecules, leading to the formation of stable siloxane linkages .

相似化合物的比较

Similar Compounds

Chlorodimethylsilane: Similar in structure but contains methyl groups instead of trichlorosilyl groups.

Trichlorovinylsilane: Contains a vinyl group instead of a methane backbone.

Dichlorodimethylsilane: Contains two methyl groups and two chlorine atoms attached to silicon.

Uniqueness

Dichlorosilyl(methyldichlorosilyl)methane is unique due to the presence of two trichlorosilyl groups, which confer high reactivity and versatility in forming siloxane bonds. This makes it particularly useful in applications requiring strong and stable silicon-oxygen linkages .

生物活性

Dichlorosilyl(methyldichlorosilyl)methane, a silane compound, has garnered attention in recent research due to its potential biological activities. This article synthesizes current findings on its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its unique silane structure, which includes multiple chlorinated silicon atoms. This configuration contributes to its reactivity and interaction with biological systems. The general formula can be represented as:

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antimicrobial Properties : Studies have indicated that silanes can exhibit significant antimicrobial activity. For instance, compounds with chlorinated silanes have been shown to disrupt microbial membranes, leading to cell lysis and death. This property is particularly valuable in developing antimicrobial coatings for medical devices and surfaces .

- Cytotoxic Effects : Research has demonstrated that dichlorosilyl compounds can induce cytotoxicity in certain cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in targeted cells .

- Biocompatibility : While some silanes exhibit cytotoxic effects, others have been evaluated for their biocompatibility in biomedical applications. The balance between toxicity and biocompatibility is crucial for materials intended for implantation or prolonged contact with biological tissues .

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : Chlorinated silanes can integrate into lipid membranes, altering their integrity and permeability. This disruption can lead to the leakage of cellular contents and ultimately cell death .

- Reactive Oxygen Species (ROS) Generation : The introduction of dichlorosilyl groups can facilitate reactions that produce ROS, contributing to oxidative damage within cells. This mechanism is particularly relevant in cancer therapy, where inducing oxidative stress can selectively target malignant cells .

Case Studies

- Antimicrobial Applications : A study evaluated the efficacy of dichlorosilyl compounds as coatings on surgical instruments. Results showed a significant reduction in bacterial colonization compared to uncoated controls, suggesting potential for infection prevention in clinical settings .

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed increased early and late apoptotic cell populations after treatment .

Data Summary

| Property | Finding |

|---|---|

| Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| ROS Generation | Significant increase observed post-treatment |

| Biocompatibility | Varies; requires careful evaluation for specific applications |

属性

IUPAC Name |

dichloro-(dichlorosilylmethyl)-methylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl4Si2/c1-8(5,6)2-7(3)4/h7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFPLWQPZAOILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C[SiH](Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。